9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is a complex organic compound with the molecular formula and a molecular weight of 338.4 g/mol. This compound features an anthracene core substituted with two imidazole rings, specifically at the 9 and 10 positions, which are connected by methylene groups. The presence of imidazole moieties imparts unique chemical properties, making it a subject of interest in various fields such as materials science and medicinal chemistry .
The chemical reactivity of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene can be attributed to its functional groups. It can participate in several types of reactions:
Research indicates that 9,10-bis((1H-imidazol-1-yl)methyl)anthracene exhibits significant biological activity. It has been studied for its potential as an antitumor agent, showing cytotoxic effects against various cancer cell lines. The imidazole groups are known to interact with biological targets, potentially influencing cellular pathways involved in cancer progression . Additionally, its ability to form complexes with metal ions may enhance its biological efficacy.
The synthesis of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene typically involves multi-step organic reactions:
These steps may vary depending on the specific synthetic route chosen by researchers .
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several notable applications:
Studies have shown that 9,10-bis((1H-imidazol-1-yl)methyl)anthracene can interact with various metal ions, leading to the formation of metal-organic frameworks. These interactions enhance its stability and alter its electronic properties, making it suitable for applications in sensing and catalysis. Additionally, research into its interactions with biological molecules suggests potential pathways for drug delivery systems or targeted therapy .
Several compounds share structural similarities with 9,10-bis((1H-imidazol-1-yl)methyl)anthracene. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 9,10-Di(1H-imidazol-1-yl)anthracene | Structure | Lacks methylene linkers; more direct interaction with biological targets. |
| 9,10-Bis((1H-benzo[d]imidazol-1-yl)methyl)anthracene | Structure | Incorporates benzo-fused imidazole rings; potentially different electronic properties. |
| 9-(1H-imidazol-1-yl)anthracene | Structure | Only one imidazole substitution; simpler structure leading to reduced complexity in interactions. |
The uniqueness of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene lies in its dual imidazole substitution at both ends of the anthracene core, enhancing its reactivity and potential applications compared to similar compounds.